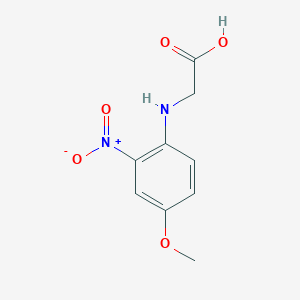

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Descripción general

Descripción

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is an organic compound that features a nitro group, a methoxy group, and an amino acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid typically involves the nitration of 4-methoxyaniline followed by the introduction of an amino acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 4-methoxy-2-nitroaniline is then reacted with chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form amino derivatives under controlled conditions.

Key Findings :

-

Catalytic hydrogenation produces higher yields and fewer byproducts compared to acidic reduction.

-

The amino derivative exhibits increased solubility in polar solvents (e.g., water, DMF) due to protonation of the -NH₂ group .

Acylation Reactions

The amino group (-NH-) participates in nucleophilic acylation to form amide derivatives.

Mechanistic Insight :

-

Acylation occurs preferentially at the aromatic amino group over the acetic acid moiety due to steric hindrance .

-

Pyridine acts as both a base and catalyst by absorbing HCl generated during the reaction .

Substitution Reactions

The methoxy group (-OCH₃) undergoes nucleophilic substitution under strongly acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃ (1M), DCM, -78°C → 25°C, 6 hours | 2-((4-Hydroxy-2-nitrophenyl)amino)acetic acid | 72% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 8 hours | 2-((4-Ethoxy-2-nitrophenyl)amino)acetic acid | 63% |

Notable Observations :

-

Demethylation with BBr₃ selectively removes the methoxy group without affecting the nitro group.

-

Alkylation requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Oxidation Reactions

The acetic acid moiety can be oxidized to generate reactive intermediates.

Challenges :

-

Decarboxylation yields are low due to competing decomposition pathways .

-

Oxidation with peracids (e.g., mCPBA) requires strict temperature control to avoid overoxidation .

Biological Activity and Pharmacological Derivatives

The compound serves as a precursor in the synthesis of bioactive molecules:

| Derivative | Biological Target | Activity | Source |

|---|---|---|---|

| Zinc carboxylate complexes | COX-2 enzyme | Anti-inflammatory (IC₅₀ = 3.23 μg/mL) | |

| Organotin carboxylates | α-Amylase/α-glucosidase | Antidiabetic (89% inhibition) |

Research Applications :

-

Derivatives show dual inhibitory effects on COX-2 and carbohydrate-metabolizing enzymes, suggesting potential for treating diabetes-linked inflammation .

Stability and Storage Recommendations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties:

Recent studies have explored the potential of compounds similar to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid in treating diabetes. For instance, a derivative demonstrated significant inhibition of α-amylase and α-glucosidase, key enzymes involved in carbohydrate metabolism. The compound showed an IC50 value of 3.23 μg/ml against α-amylase and 5.10 μg/ml against α-glucosidase, indicating strong antidiabetic activity .

Analgesic and Anti-inflammatory Effects:

The compound has also been evaluated for its analgesic and anti-inflammatory properties. In vivo studies revealed that it significantly reduced pain in acetic acid-induced models, showcasing its potential as an analgesic agent . The anti-inflammatory effects were confirmed through various models, indicating its therapeutic potential in managing inflammation-related conditions.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions, including:

- Reduction Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Heterocycle Formation:

This compound is particularly useful in the formation of heterocycles, which are critical in developing biologically active compounds. The ability to modify the nitro group enables the synthesis of various derivatives that can lead to novel therapeutic agents .

Biological Research

Enzyme Inhibition Studies:

Research has indicated that derivatives of this compound exhibit significant inhibitory effects on enzymes such as COX-2, which is implicated in inflammatory processes. Molecular docking studies have shown promising interactions with the enzyme's active site, suggesting potential as anti-inflammatory drugs .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. Similar nitrophenyl derivatives have shown efficacy against various bacterial strains, indicating a broader application in combating infections .

Data Table: Summary of Applications

Case Studies

-

Antidiabetic Study:

A recent investigation into a derivative of the compound showed significant antidiabetic effects through enzyme inhibition studies. The results indicated that it could serve as a lead compound for developing new diabetes medications. -

Analgesic Research:

A study conducted on the analgesic properties demonstrated effective pain relief in animal models using acetic acid-induced pain assessments. The findings suggest that this compound could be further developed into a therapeutic agent for pain management. -

Enzyme Interaction Analysis:

Molecular docking studies highlighted the interaction between the compound and COX-2 enzymes, revealing its potential as an anti-inflammatory drug candidate.

Mecanismo De Acción

The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino acid moiety may facilitate the compound’s uptake and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrophenylacetic acid: Similar structure but lacks the methoxy group.

4-Methoxy-2-nitroaniline: Lacks the amino acid moiety.

N-(4-Methoxy-2-nitrophenyl)acetamide: Contains an acetamide group instead of an amino acid.

Uniqueness

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is unique due to the presence of both a nitro group and an amino acid moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Actividad Biológica

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound features a methoxy group and a nitro group attached to a phenyl ring, which influence its solubility and reactivity. The presence of these functional groups allows for specific interactions with biological targets, making it a candidate for various therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves interaction with bacterial cell membranes or inhibition of essential enzymes.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in several studies. It was tested in vivo using models of induced inflammation, where it significantly reduced edema and pain responses. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, as evidenced by molecular docking studies that suggest strong binding affinity to COX-2 .

3. Antidiabetic Activity

In vitro studies have assessed the compound's ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The results indicated high inhibitory activity (IC50 values of 3.23 μg/ml and 5.10 μg/ml, respectively), suggesting potential use in managing diabetes .

Case Studies

- Analgesic Activity : In a study using acetic acid-induced writhing models, the compound demonstrated significant analgesic effects at various doses (20 mg/kg showed an 86% effect). This suggests its potential as an analgesic agent .

- Toxicity Assessment : Acute toxicity studies revealed that the compound is safe at tested doses, indicating its suitability for further development as a therapeutic agent .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity.

- Receptor Interaction : The compound may bind to COX enzymes, leading to reduced production of pro-inflammatory mediators.

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Nitrophenylacetic acid | Moderate | No | No |

| 3-Methoxy-2-nitrophenylacetic acid | Low | Moderate | No |

Propiedades

IUPAC Name |

2-(4-methoxy-2-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-16-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOXKJDHAFQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303537 | |

| Record name | 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-28-0 | |

| Record name | 55687-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.